![molecular formula C19H28N2O3S B3001221 N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021117-75-8](/img/structure/B3001221.png)
N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for designing drugs with various pharmacological activities. The development of cost-effective methods for synthesizing substituted piperidines is a key area of research. These derivatives can lead to the formation of new compounds with potential as therapeutic agents .
Antimicrobial Applications
Piperidine derivatives have been studied for their antimicrobial properties. For instance, Schiff bases derived from piperidin-4-yl)ethanamine have shown promising results against several types of bacteria. This indicates that our compound of interest could potentially be developed into new antimicrobial agents .
Pancreatic Lipase Inhibition
Some piperidine derivatives have been identified as novel pancreatic lipase inhibitors, which could be used in the treatment of obesity. The inhibition of pancreatic lipase is a strategy for reducing the absorption of dietary fats .
Antioxidant Properties
Piperidine derivatives can exhibit good antioxidant activity. Antioxidants are important for protecting the body from oxidative stress, which can lead to various chronic diseases. The antioxidant potential of these compounds can be compared to standard antioxidants like Trolox .
Antiviral Activity
The antiviral activity of piperidine derivatives, including their interactions with various viruses such as H1N1 influenza virus and HSV, has been explored through molecular docking studies. These studies help in understanding the binding affinities of piperidine derivatives to the active sites of viruses .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. They play a significant role in the pharmaceutical industry, and their pharmacological applications are vast, ranging from central nervous system agents to cardiovascular drugs .
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a driver oncogene and its specific blockade has been shown to be an effective therapeutic approach against multiple human cancers .
Mode of Action
The compound significantly inhibits EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . This inhibition of EGFR signaling results in the attenuation of EGF-induced cell proliferation and migration in a dose-dependent manner .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is a critical pathway in cell proliferation and migration . By inhibiting the phosphorylation of EGFR, ERK, and Akt, the compound disrupts the normal functioning of this pathway, leading to decreased cell proliferation and migration .
Result of Action
The compound’s action results in the significant inhibition of EGFR signaling in human lung cancer cells . This leads to a decrease in EGF-induced cell proliferation and migration, thereby potentially slowing down the progression of the cancer . The compound has also been shown to inhibit the T790M mutation in NCI-H1975 cells and potentiate the effect of gefitinib against resistant cells .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h2,5-6,12-13,16-17H,1,3-4,7-11,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGXTBWACFFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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